Ccris 5421

説明

CCRIS 5421 is a compound cataloged in the Chemical Carcinogenesis Research Information System (CCRIS), a specialized database managed by the National Cancer Institute (NCI) that compiles carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition data for chemicals . Available data suggest it has been tested in in vitro and in vivo models, with results classified based on standardized carcinogenicity criteria (e.g., IARC classifications) .

特性

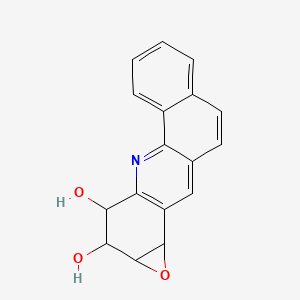

CAS番号 |

85648-45-9 |

|---|---|

分子式 |

C17H13NO3 |

分子量 |

279.29 g/mol |

IUPAC名 |

5-oxa-10-azapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |

InChI |

InChI=1S/C17H13NO3/c19-14-13-11(16-17(21-16)15(14)20)7-9-6-5-8-3-1-2-4-10(8)12(9)18-13/h1-7,14-17,19-20H |

InChIキー |

VCPRLARWVRVGNP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C(C(C5C4O5)O)O)N=C32 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Ccris 5421 typically involves a series of organic synthesis steps. The exact synthetic route can vary, but it generally includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of Ccris 5421 is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves stringent quality control measures to ensure consistency and safety.

化学反応の分析

Types of Reactions

Ccris 5421 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Ccris 5421 can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

科学的研究の応用

Ccris 5421 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: Ccris 5421 is used in the production of various industrial chemicals and materials.

作用機序

The mechanism by which Ccris 5421 exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding the detailed mechanisms at the molecular level.

類似化合物との比較

Comparison with Similar Compounds

To contextualize CCRIS 5421’s biological and chemical properties, we compare it with three structurally or functionally analogous compounds: Resveratrol, Benz[a]anthracene, and 2-Acetylaminofluorene (2-AAF). These compounds were selected based on their shared carcinogenicity profiles, structural motifs, or mechanisms of action.

Table 1: Comparative Analysis of CCRIS 5421 and Analogous Compounds

Research Findings and Mechanistic Insights

(i) Carcinogenicity Pathways

- CCRIS 5421: Exhibits genotoxic carcinogenicity via DNA adduct formation, as evidenced by in vitro comet assays and in vivo rodent studies . Its metabolic activation involves cytochrome P450 enzymes, producing reactive intermediates that bind to guanine residues.

- Resveratrol : Contrasts sharply as a chemopreventive agent , suppressing tumorigenesis through antioxidant pathways and inhibition of pro-inflammatory cytokines (e.g., TNF-α) .

- Benz[a]anthracene: A polycyclic aromatic hydrocarbon (PAH) requiring metabolic activation to exert carcinogenicity. Its diol-epoxide metabolites form bulky DNA adducts, similar to CCRIS 5421 but with higher potency .

- 2-AAF: Shares metabolic activation via N-hydroxylation but differs in target organs, primarily inducing hepatic tumors rather than multi-organ carcinogenicity .

(ii) Structural and Functional Divergence

- Resveratrol’s hydroxylated stilbene structure confers antioxidant activity, absent in CCRIS 5421’s hypothesized aromatic backbone.

- Benz[a]anthracene and CCRIS 5421 both rely on planar aromatic systems for DNA intercalation, but the latter’s substituents (e.g., methyl groups) may reduce metabolic stability compared to PAHs .

Data Gaps and Limitations

- CCRIS 5421: Limited public access to full experimental protocols (e.g., dosing regimens, strain-specific rodent data) hinders reproducibility .

- Comparative Databases : Discrepancies arise from varying classification criteria between CCRIS, IARC, and Tox21. For example, Tox21 prioritizes high-throughput screening data, whereas CCRIS emphasizes chronic exposure studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。